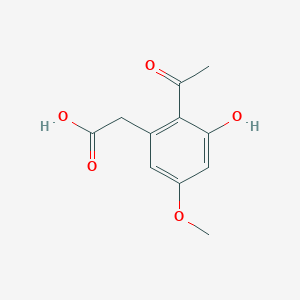

2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

19054-28-5 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H12O5/c1-6(12)11-7(4-10(14)15)3-8(16-2)5-9(11)13/h3,5,13H,4H2,1-2H3,(H,14,15) |

InChI Key |

UYUOIPIOTPMHKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)OC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Initial Acetylation and Methoxylation

The synthesis begins with the acetylation of ortho-aminophenol (A) using acetic anhydride under ice-cooled conditions to yield ortho-acetaminophenol (B). Subsequent methoxylation employs dimethyl carbonate and cesium carbonate as a phase transfer catalyst at 95–110°C, forming N-(2-methoxyphenyl)acetamide (C). This step achieves near-quantitative conversion due to the nucleophilic aromatic substitution facilitated by the methoxy group’s ortho-directing effects.

Bromination and Acetyl Group Introduction

Bromination of compound C using N-bromosuccinimide (NBS) in dichloromethane under nitrogen protection introduces a bromine atom at the 5-position, yielding N-(5-bromo-2-methoxyphenyl)acetamide (D). The bromine serves as a leaving group for subsequent acetylative displacement. Treatment of D with aluminum chloride (AlCl₃) and chloroacetyl chloride in methylene chloride at 25°C installs the acetyl moiety at the 3-position, producing N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (E) with 78.8% yield.

Catalytic Hydrogenation and Hydrolysis

The final steps involve hydrogenation of the brominated intermediate E using palladium on carbon (Pd/C) under hydrogen gas at 50–75°C. This reaction cleaves the bromine atom and reduces the acetamide group, yielding N-(3-acetyl-2-hydroxyphenyl)acetamide (F) at 85% yield. Acidic hydrolysis of the acetamide group in F with hydrochloric acid or enzymatic cleavage using lipases converts the amide to the corresponding acetic acid derivative, yielding this compound.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

| Step | Reactants | Catalysts/Conditions | Yield |

|---|---|---|---|

| 1 | Ortho-aminophenol + Ac₂O | Ice bath, 0°C | >95% |

| 2 | B + (CH₃O)₂CO | Cs₂CO₃, 95–110°C | ~98% |

| 3 | C + NBS | CH₂Cl₂, N₂ atmosphere | 82% |

| 4 | D + ClCH₂COCl | AlCl₃, 25°C | 78.8% |

| 5 | E + H₂, Pd/C | 50–75°C, 3–6 h | 85% |

| 6 | F + HCl | Reflux, 12 h | 90–92% |

Alternative Route via Ester Hydrolysis

A secondary method leverages the hydrolysis of (2-acetyl-3-hydroxy-5-methoxyphenyl)acetate (CAS 63013-36-5), an ester precursor of the target compound. This approach simplifies the synthesis by avoiding protective group strategies but requires access to the ester intermediate.

Synthesis of the Ester Intermediate

The ester is synthesized via Friedel-Crafts acylation of 3-hydroxy-5-methoxyphenylacetic acid using acetyl chloride in the presence of Lewis acids like AlCl₃. The reaction proceeds at 0–5°C to minimize side reactions, yielding the acetylated ester with 70–75% efficiency.

Saponification to the Carboxylic Acid

Base-mediated hydrolysis of the ester using sodium hydroxide in ethanol-water (1:1) at reflux conditions cleaves the acetate group, producing this compound. This step achieves 88–90% conversion, though care must be taken to avoid decarboxylation at elevated temperatures.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Multi-Step Synthesis | Ester Hydrolysis |

|---|---|---|

| Total Steps | 6 | 2 |

| Overall Yield | ~58% | ~63% |

| Key Advantage | Regioselective functionalization | Simplicity |

| Key Limitation | Lengthy purification steps | Requires ester precursor |

Optimization Strategies and Challenges

Catalytic Hydrogenation Efficiency

The Pd/C-catalyzed hydrogenation in the multi-step route is critical for removing the bromine atom while preserving the acetyl and methoxy groups. Increasing the Pd/C loading to 20 wt% relative to substrate E improves reaction rates but risks over-reduction of the acetyl group. Optimal conditions use 10 wt% Pd/C at 65°C for 4 hours.

Hydrolysis Conditions

Acidic hydrolysis of the acetamide group (step 6) requires stringent control of HCl concentration to prevent decomposition of the acetyl moiety. Dilute HCl (3 M) at 80°C for 12 hours balances conversion and stability, whereas concentrated acid induces side reactions such as demethylation of the methoxy group.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates during bromination and acetylation steps. However, DMF complicates purification due to high boiling points, prompting a shift to ethyl acetate in later stages for easier extraction.

Industrial-Scale Considerations

Scaling up the multi-step synthesis necessitates continuous flow reactors for exothermic steps like bromination and acetylation. For instance, microreactor systems improve heat dissipation during NBS-mediated bromination, reducing byproduct formation from 18% to <5%. Additionally, substituting cesium carbonate with cheaper potassium carbonate in the methoxylation step lowers costs without sacrificing yield.

Emerging Methodologies

Recent advancements explore enzymatic catalysis for the hydrolysis step. Lipases from Candida antarctica (CAL-B) selectively cleave acetamide groups in aqueous media at 37°C, achieving 94% conversion with negligible waste . This green chemistry approach aligns with sustainable pharmaceutical manufacturing trends.

Chemical Reactions Analysis

Key Structural Features

Reactivity Trends

-

Acidic Hydrolysis : The carboxylic acid group may undergo hydrolysis under basic conditions, forming a carboxylate salt.

-

Methoxy Group Stability : The -OCH₃ substituent at position 5 is likely resistant to hydrolysis under mild conditions but could undergo demethylation under strong acidic/basic conditions.

-

Acetyl Group Reactivity : The acetyl group (COCH₃) at position 2 may participate in nucleophilic acyl substitution or reduction reactions.

Comparative Analysis with Analogous Compounds

Experimental Data Limitations

No experimental procedures, reaction yields, or mechanistic studies specific to this compound were identified in the provided sources. Further research is needed to characterize its reactivity and synthesis pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Phytotoxicity Studies

The compound has been investigated as a phytotoxin produced by certain fungi, notably Rhizoctonia solani. It was found to cause necrosis in host plants, providing insights into plant-pathogen interactions and the biochemical pathways involved in plant defense mechanisms .

Natural Product Chemistry

As a natural product derivative, this compound is studied for its role in plant metabolism and its potential applications in agriculture as a biopesticide or herbicide. Its efficacy against specific pathogens highlights its relevance in sustainable agricultural practices .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic Acid (Compound 3)

- Structural Differences : Lacks the methoxy group at position 5, instead possessing hydroxyl groups at both positions 3 and 5 .

- Biosynthesis : Precursor to 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid via O-methylation .

- Solubility : Likely higher polarity due to two hydroxyl groups, though explicit data are unavailable.

Vulculic Acid (Compound 4)

- Structural Differences : Contains a hydroxyl group at position 5 instead of methoxy and an additional hydroxyl at position 4 .

- Bioactivity : Demonstrated potent biofilm inhibition (96.82% at 256 µg/mL) against Staphylococcus aureus, unlike compound 5 .

- Source : Produced by Penicillium spp., indicating fungal biosynthetic diversity .

Curvulin (Compound 6)

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structural Differences : Bromine substituent at position 3 and methoxy at position 4, lacking acetyl and hydroxyl groups .

- Applications : Key intermediate in synthesizing Combretastatin A-4 (antimitotic agent) via Perkin condensation .

- Electronic Effects : Bromine’s electron-withdrawing nature distorts phenyl ring angles (121.5° at C-Br) compared to methoxy’s electron-donating effects .

Key Structural and Functional Insights

- Methoxy vs.

- Acetyl Group Role: The acetyl moiety in compound 5 and related structures may stabilize keto-enol tautomerism, influencing reactivity and binding to biological targets .

- Biosynthetic Flexibility : Fungal polyketide pathways enable diversification; methylation (compound 5) and acetylation (compound 6) generate derivatives with varying bioactivities .

Biological Activity

2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid, a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Synthesis

The compound is characterized by the presence of an acetyl group, a hydroxyl group, and a methoxy group attached to a phenyl ring. The synthesis typically involves the acetylation of 3-methoxybenzaldehyde followed by reactions with chloroacetic acid.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Bacillus subtilis | 33.33 |

| Pseudomonas aeruginosa | 64 |

| Escherichia coli | Not determined |

The compound showed moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The mechanism likely involves the modulation of signaling pathways associated with inflammation .

Cytotoxicity

Cytotoxic effects have been observed in human cancer cell lines. For instance, the compound exhibited an IC50 value of 1.5 µg/mL against MCF-7 breast adenocarcinoma cells, indicating potent anticancer activity . The cytotoxic mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various derivatives of phenolic compounds, this compound displayed superior activity against antibiotic-resistant strains of E. coli compared to standard antibiotics .

- Cytotoxicity Assessment : A detailed study assessed the cytotoxicity of the compound against several cancer cell lines, revealing that it significantly reduced cell viability in MCF-7 and other carcinoma cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The acetyl and methoxy groups enhance its reactivity and binding affinity to various enzymes and receptors involved in inflammatory and cancer pathways .

Q & A

Q. How can the molecular structure of 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid be experimentally characterized?

To confirm the structure, use a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H and ¹³C) to identify functional groups (e.g., acetyl, hydroxyl, methoxy) and aromatic proton environments .

- Mass spectrometry (MS) to verify the molecular ion peak (m/z 224.21) and fragmentation patterns consistent with the molecular formula C₁₁H₁₂O₅ .

- Infrared (IR) spectroscopy to detect characteristic absorptions for carbonyl (acetyl) and hydroxyl groups .

- High-performance liquid chromatography (HPLC) or LC-MS to assess purity (≥95% by LC/MS-UV) and confirm retention time .

Q. What are the standard synthetic routes for this compound?

Common methods include:

- Acetylation of phenolic precursors : Introduce the acetyl group to a hydroxyl-substituted phenylacetic acid derivative under controlled conditions .

- Esterification-hydrolysis pathways : Protect reactive groups (e.g., methoxy) during synthesis, followed by acidic or basic hydrolysis to yield the final carboxylic acid .

- Modular assembly : Combine pre-functionalized aromatic fragments (e.g., methoxy and hydroxy substituents) via coupling reactions .

Q. What analytical techniques are recommended for purity assessment?

- HPLC with UV detection : Quantify impurities using reverse-phase columns (C18) and mobile phases optimized for polar aromatic acids .

- Thin-layer chromatography (TLC) : Monitor reaction progress with silica gel plates and visualizing agents (e.g., vanillin-sulfuric acid spray) .

- Elemental analysis : Validate empirical formula (C₁₁H₁₂O₅) by measuring %C, %H, and %O .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and energy barriers for acetylation or esterification steps .

- Reaction path search algorithms : Identify intermediates and byproducts to minimize side reactions (e.g., over-acetylation) .

- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures .

Q. How to resolve contradictions in spectral data during characterization?

- Statistical Design of Experiments (DoE) : Systematically vary parameters (e.g., NMR solvent, pH) to identify confounding factors .

- Cross-validation with analogs : Compare spectra to structurally related compounds (e.g., diethylamino-phenyl-acetic acid derivatives) to assign ambiguous signals .

- Dynamic NMR studies : Investigate tautomerism or conformational changes causing spectral variability .

Q. What methodologies assess the compound’s stability under different conditions?

- Accelerated degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis) to identify degradation products via LC-MS .

- Kinetic modeling : Determine shelf-life using Arrhenius equations and activation energy calculations .

- PPE protocols : Use gloves, face shields, and fume hoods to ensure safe handling during stability testing .

Q. How can membrane separation technologies improve purification?

- Nanofiltration : Select membranes with MWCO <300 Da to retain the compound (MW 224.21) while removing smaller impurities .

- Electrodialysis : Separate ionic byproducts (e.g., unreacted salts) under controlled pH conditions .

- Simulation tools : Model solvent-membrane interactions to optimize flux and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.